2-(diethylamino)ethanol;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
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Overview
Description
D-arabino-2-Hexulosonic acid, compd. with 2-(diethylamino)ethanol (11): is a chemical compound with the molecular formula C6H15NO.C6H10O7 . This compound is a combination of D-arabino-2-Hexulosonic acid and 2-(diethylamino)ethanol in a 1:1 ratio. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-arabino-2-Hexulosonic acid can be achieved through various chemical and biochemical procedures. One common method involves the oxidation of selectively protected methyl esters using IBX (o-iodoxybenzoic acid) as the oxidizing agent . The reaction conditions typically include a solvent such as dichloromethane and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of D-arabino-2-Hexulosonic acid, compd. with 2-(diethylamino)ethanol, involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: D-arabino-2-Hexulosonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: IBX (o-iodoxybenzoic acid) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) can be used to reduce the compound.
Substitution: Various nucleophiles can be used to substitute functional groups on the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-arabino-2-Hexulosonic acid can lead to the formation of its corresponding lactone or other oxidized derivatives .
Scientific Research Applications
D-arabino-2-Hexulosonic acid, compd. with 2-(diethylamino)ethanol, has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of D-arabino-2-Hexulosonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic processes and biochemical reactions. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2-Keto-D-gluconic acid
- 2-Dehydro-D-gluconate
- 2-Dehydro-D-gluconic acid
Comparison: D-arabino-2-Hexulosonic acid is unique due to its specific structure and combination with 2-(diethylamino)ethanol. This combination imparts distinct chemical properties and reactivity compared to similar compounds like 2-Keto-D-gluconic acid and 2-Dehydro-D-gluconate . These differences make it valuable for specific scientific and industrial applications.
Properties
CAS No. |
150632-02-3 |
---|---|
Molecular Formula |
C12H25NO8 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid |
InChI |
InChI=1S/C6H15NO.C6H10O7/c1-3-7(4-2)5-6-8;7-1-2(8)3(9)4(10)5(11)6(12)13/h8H,3-6H2,1-2H3;2-4,7-10H,1H2,(H,12,13)/t;2-,3-,4+/m.1/s1 |
InChI Key |
FMQBGWBKYRMLGX-RZNWTTSVSA-N |
Isomeric SMILES |
CCN(CC)CCO.C([C@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O |
Canonical SMILES |
CCN(CC)CCO.C(C(C(C(C(=O)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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